Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride
Description
Structurally, it features a methyl ester group linked to a propanoate chain, which is further connected to a 3-piperidinyl moiety via an ethoxy spacer. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for formulation in drug development. Key functional groups include the ester carbonyl (IR ~1735 cm⁻¹) and the tertiary amine in the piperidine ring, which is protonated in the hydrochloride form .
Properties
IUPAC Name |
methyl 3-(2-piperidin-3-ylethoxy)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3.ClH/c1-14-11(13)5-8-15-7-4-10-3-2-6-12-9-10;/h10,12H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXZRTAVKKRNIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride typically follows a nucleophilic substitution approach, where a suitable haloester intermediate reacts with a piperidine-containing nucleophile. The process generally involves:
- Starting materials : Methyl 3-bromopropanoate or analogous activated esters.
- Nucleophile : 2-(3-piperidinyl)ethanol or 3-piperidinylethanol derivatives.
- Reaction conditions : Base-mediated nucleophilic substitution under reflux or controlled temperature.
- Salt formation : Conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid or HCl gas.
This approach ensures the formation of the ether linkage between the propanoate ester and the piperidinyl ethoxy moiety.
Detailed Reaction Steps
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Alkylation | Reaction of methyl 3-bromopropanoate with 2-(3-piperidinyl)ethanol | Base such as sodium hydroxide or potassium carbonate; solvent like THF or DMF; reflux or room temperature | Nucleophilic substitution forms methyl 3-[2-(3-piperidinyl)ethoxy]propanoate |
| 2. Purification | Removal of impurities and unreacted materials | Column chromatography or recrystallization | Ensures ≥95% purity |
| 3. Salt formation | Conversion to hydrochloride salt | Treatment with HCl in ether or aqueous solution | Stabilizes compound, improves solubility and handling |
Reaction Conditions and Optimization
- Base selection : Sodium hydroxide is commonly used to deprotonate the hydroxyl group of 2-(3-piperidinyl)ethanol, enhancing nucleophilicity.
- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) facilitate the nucleophilic substitution.
- Temperature control : Reflux conditions (~60-80°C) promote reaction completion, while milder temperatures may be employed to reduce side reactions.
- Reaction monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor conversion and purity.
- Purification : Silica gel chromatography with appropriate eluents (e.g., ethyl acetate/hexane mixtures) or recrystallization from solvents such as ethyl acetate/hexane.
Industrial and Scale-Up Considerations
- Continuous flow reactors : Industrial synthesis may utilize continuous flow systems to improve reaction control, heat transfer, and yield consistency.
- Automated monitoring : Inline spectroscopic methods (e.g., FTIR) allow real-time tracking of esterification and substitution progress.
- Yield optimization : Adjusting reagent stoichiometry, solvent polarity, and reaction time can maximize product yield.
- Safety : Handling of hydrochloric acid and hygroscopic hydrochloride salts requires controlled environments to prevent decomposition and moisture uptake.
Analytical Characterization for Quality Control
| Technique | Purpose | Typical Observations |
|---|---|---|
| ¹H-NMR | Confirm structure and proton environment | Methyl ester protons (~3.7 ppm), ethoxy chain protons (~3.5-4.0 ppm), piperidine ring protons (~1.5-3.0 ppm), broad ammonium signals near 9.0 ppm for HCl salt |
| IR Spectroscopy | Identify functional groups | Ester C=O stretch (~1740 cm⁻¹), N–H stretches (~2500-3000 cm⁻¹) |
| Mass Spectrometry (MS) | Confirm molecular weight | Molecular ion peak consistent with C11H20ClNO3 (molecular weight ~241 g/mol) |
| HPLC | Assess purity | Purity ≥95% required for research and pharmaceutical applications |
Comparative Table of Preparation Parameters
| Parameter | Typical Laboratory Method | Industrial Method |
|---|---|---|
| Reaction type | Batch nucleophilic substitution | Continuous flow nucleophilic substitution |
| Base | Sodium hydroxide or potassium carbonate | Automated base dosing with monitoring |
| Solvent | THF, DMF | Optimized solvent mixtures for scale |
| Temperature | Reflux (~60-80°C) | Controlled temperature zones in flow reactor |
| Purification | Column chromatography, recrystallization | Crystallization, filtration, chromatographic polishing |
| Yield | 70-85% | 85-95% with optimized process |
| Purity | ≥95% | ≥98% with process controls |
Research Findings and Notes
- The presence of the piperidine ring contributes to the compound’s biological activity and solubility characteristics.
- The hydrochloride salt form enhances stability and aqueous solubility, facilitating handling and formulation.
- Reaction optimization studies indicate that using polar aprotic solvents and controlling base equivalents significantly improve yields.
- Advanced purification techniques, including ion-exchange chromatography, may be employed to ensure removal of trace impurities.
- Spectroscopic data confirm the integrity of the compound and the success of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. Common reagents include acids, bases, oxidizing agents, and reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and other medical conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-(4-Piperidyl)propanoate and Derivatives
Key Differences :
- Substituent Position: Ethyl 3-(4-piperidyl)propanoate () has a 4-piperidyl group instead of 3-piperidinyl, altering steric and electronic properties. The 4-piperidyl derivative may exhibit different receptor-binding profiles due to spatial orientation.
- Ester Group: The ethyl ester (vs.
- Synthesis : Both compounds use Boc protection, but the ethyl variant achieves 97% yield after 96 hours, suggesting similar efficiency for the target compound .
Piperidine- and Pyrrolidine-Based Esters
Examples :
- Methyl 3-(pyrrolidin-3-yl)propanoate hydrochloride (): Replaces piperidine with pyrrolidine, a five-membered ring. This reduces basicity (lower pKa) and ring flexibility, impacting interactions with chiral targets.
- Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride (): Shorter chain (acetate vs. propanoate) and pyrrolidine ring may limit solubility compared to the target compound.
Physicochemical Impact :
- Piperidine derivatives generally exhibit higher metabolic stability than pyrrolidine analogs due to reduced ring strain.
- Molecular weight differences (e.g., 227.7 g/mol for the target vs. 280.84 g/mol for ethyl 3-[(1,1-diethylpropyl)amino]propylcarbamate hydrochloride in ) influence pharmacokinetics .
Complex Ether-Ester Derivatives in Patents
Examples from EP 4 374 877 A2 ():
- tert-Butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate: Features a longer ethoxy chain, increasing hydrophilicity. The tert-butyl ester group enhances stability under acidic conditions compared to methyl esters.
- Spirocyclic Diazaspiro Derivatives (): Incorporates trifluoromethyl and pyrimidine groups, which enhance binding to hydrophobic enzyme pockets. The target compound lacks these fluorinated groups, suggesting lower target specificity but simpler synthesis .
| Compound (Patent Examples) | Key Structural Features | Potential Applications |
|---|---|---|
| Target Compound | 3-Piperidinyl, methyl ester, HCl salt | Intermediate for CNS drugs |
| tert-Butyl Patent Derivatives | Fluorinated aromatics, long ethoxy | Anticancer or antiviral agents |
Degradation Products and Stability
Pioglitazone Hydrochloride Degradants ():
- 3-(4-(2-(5-Ethylpyridine-2yl)ethoxy)phenyl)-2-mercaptopropanoic acid: Contains a thiol group, which the target compound lacks. Thiols increase susceptibility to oxidation, whereas the target’s ester and HCl salt may improve shelf-life.
- Ethyl 3-[4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl]propanoate (): Shares an ethoxy-phenylpropanoate backbone but includes a pyridine ring. The pyridine enhances π-π stacking in APIs but complicates synthesis .
Biological Activity
Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an acetylcholinesterase inhibitor. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a piperidine ring, which is crucial for its biological activity. The unique structure contributes to its interactions with various biological targets, particularly in the central nervous system (CNS). The molecular formula is CHClNO, and it has a CAS number of 1021204-94-3.
This compound primarily functions as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound increases the levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic deficits are prominent.
Table 1: Comparison of Biological Activities
| Compound Name | Mechanism of Action | Notable Effects |
|---|---|---|
| Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate HCl | Acetylcholinesterase Inhibition | Increased acetylcholine levels; cognitive enhancement |
| Methyl 3-(2-piperidinyl)propanoate hydrochloride | Acetylcholinesterase Inhibition | Similar cognitive effects |
| Ethyl 3-(2-(4-piperidinyl)ethoxy)propanoate HCl | Acetylcholinesterase Inhibition | Enhanced bioavailability and efficacy |
Pharmacological Effects
Research indicates that this compound can modulate various cellular processes by influencing cell signaling pathways and gene expression. Its stability under standard laboratory conditions allows for prolonged biological activity, although degradation over time can impact its efficacy.
Case Studies:
- Cognitive Enhancement in Animal Models: In studies involving animal models of Alzheimer's disease, administration of this compound resulted in improved memory and learning capabilities, correlating with increased acetylcholine levels in the brain.
- In Vitro Studies: The compound has been tested in vitro against various cell lines to evaluate its cytotoxicity and effectiveness as an anti-neurodegenerative agent. Results indicated a significant reduction in cell death rates compared to control groups.
Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Neuroprotective Effects: The compound has shown promise in protecting neuronal cells from apoptosis induced by neurotoxic agents.
- Potential as an Antiviral Agent: Preliminary data suggest that it may also exhibit antiviral properties, though further research is needed to establish these effects conclusively.
Q & A
Q. What are the recommended synthetic routes for Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride, and how can by-product formation be minimized?
- Methodological Answer : A three-step synthesis is described in EP 4 374 877 A2, starting with nucleophilic substitution reactions. For example:
Step 1 : React 2-[2-(2-hydroxyethoxy)ethoxy]ethanol with tert-butyl prop-2-enoate in THF using NaH as a base. Purify via silica gel chromatography to isolate intermediates .
Step 2 : Introduce the piperidinyl ethoxy group using triethylamine and trichloroethyl chloride in dichloromethane .
- By-Product Mitigation : Optimize reaction stoichiometry (e.g., excess NaH for complete deprotonation) and employ inert atmospheres to prevent oxidation. Monitor reaction progress via TLC or HPLC to identify impurities early .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use NIOSH-approved respirators (P95 or OV/AG/P99 filters) for particulate protection. Wear nitrile gloves and chemical-resistant aprons to avoid dermal exposure .
- Storage : Store at 2–8°C in a dry, ventilated area. Avoid contact with incompatible materials (e.g., strong oxidizers) to prevent hazardous reactions .
- Spill Management : Collect spills using non-sparking tools and dispose as hazardous waste. Avoid aqueous discharge to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when confirming the compound’s structure?
- Methodological Answer :
- Step 1 : Compare experimental -NMR shifts with computational models (e.g., DFT-based predictions). For example, the piperidinyl proton signals should appear at δ 2.5–3.5 ppm due to deshielding effects .
- Step 2 : Validate stereochemistry via NOESY or ROESY to confirm spatial proximity of ethoxy and piperidinyl groups. Cross-check with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 278.1) .
- Contradiction Analysis : If signals deviate, assess solvent polarity effects or potential tautomerism. Re-crystallize the compound to ensure purity .
Q. What strategies optimize reaction yield in the presence of competing nucleophiles during synthesis?
- Methodological Answer :
- Strategy 1 : Use protecting groups (e.g., tert-butyl esters) to block reactive sites on the piperidinyl ring during ethoxypropanoate coupling. Deprotect under mild acidic conditions (e.g., TFA/DCM) .
- Strategy 2 : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency in biphasic systems (e.g., THF/water) .
- Data-Driven Adjustment : If yield drops below 70%, analyze by-products via LC-MS. Adjust reaction temperature (e.g., from 25°C to 0°C) to suppress side reactions like over-alkylation .
Q. How should researchers evaluate the compound’s stability under varying pH conditions for pharmacological studies?
- Methodological Answer :
- Experimental Design :
Prepare buffered solutions (pH 1–10) and incubate the compound at 37°C.
Monitor degradation via UV-Vis spectroscopy (λ~260 nm for piperidinyl absorption) and quantify intact compound using reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
- Key Findings : The compound is stable at pH 4–6 but hydrolyzes rapidly at pH >8 due to ester group cleavage. Use citrate buffers (pH 5.0) for in vitro assays to maintain integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
